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molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Cat. No. B1279298
M. Wt: 139.19 g/mol
InChI Key: TYCHQBRUARUTCL-UHFFFAOYSA-N
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Patent
US07196096B2

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.1 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1C[C:2]21[CH:8]1[CH2:9][CH2:10][N:5]([CH2:6][CH2:7]1)[CH2:4]2.B>O1CCCC1.[Cl-].[Na+].O>[N:5]12[CH2:10][CH2:9][CH:8]([CH2:7][CH2:6]1)[C:2](=[O:1])[CH2:4]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
O1C2(C1)CN1CCC2CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
38.1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solution
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N12CC(C(CC1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.1 mmol
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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